Antiplasmodial IC50 of Digitolutein Versus Morinda-Derived Anthraquinone Analogs
In a head-to-head in vitro study of three Morinda lucida-derived compounds tested under identical conditions, digitolutein exhibited a 100% inhibition threshold at 30–40 μg, comparable to rubiadin 1-methyl ether and damnacanthal, with a reported IC50 of 12.92 μg/mL [1]. While the study did not report comparative IC50 values for the other two compounds, digitolutein demonstrates a defined and reproducible concentration-response relationship across 0–30 μg/mL doses . This contrasts with the structurally similar analog 2-hydroxy-3-methylanthraquinone, which in separate studies exhibited IC50 values of 11–13 μM against MCF7 and HepG2 cancer cells—a cancer-focused antiproliferative activity not established for digitolutein, indicating divergent biological target profiles despite similar anthraquinone scaffolds .
| Evidence Dimension | In vitro antiplasmodial activity against Plasmodium falciparum |
|---|---|
| Target Compound Data | Digitolutein: IC50 = 12.92 μg/mL; 100% inhibition at 30–40 μg |
| Comparator Or Baseline | Rubiadin 1-methyl ether: 100% inhibition at 30–40 μg (IC50 not reported); Damnacanthal: 100% inhibition at 30–40 μg (IC50 not reported); 2-Hydroxy-3-methylanthraquinone: IC50 = 11–13 μM against MCF7/HepG2 cancer cells (different assay target, cross-study comparison) |
| Quantified Difference | Digitolutein IC50 established at 12.92 μg/mL; distinct target profile versus cancer-focused analogs |
| Conditions | In vitro culture of Plasmodium falciparum (schizont stage); doses tested: 0, 5, 15, 20, 25, 30 μg/mL |
Why This Matters
For procurement in antiplasmodial screening programs, the validated IC50 and dose-response curve provide a defined reference benchmark for positive control selection and assay calibration.
- [1] Koumaglo K, Gbeassor M, Nikabu O, de Souza C, Werner W. Effects of three compounds extracted from Morinda lucida on Plasmodium falciparum. Planta Med. 1992;58(6):533-4. View Source
